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Compound of Interest

Compound Name: Phenol, 4-undecyl-

Cat. No.: B1606866 Get Quote

Disclaimer: The toxicological data for 4-undecylphenol is limited. This document leverages a

read-across approach, primarily utilizing data from structurally similar long-chain alkylphenols

such as 4-dodecylphenol, 4-nonylphenol, and 4-tert-octylphenol, to construct a probable

toxicological profile. This methodology is consistent with assessments by regulatory bodies like

the Australian Industrial Chemicals Introduction Scheme (AICIS)[1].

Executive Summary
4-Undecylphenol belongs to the alkylphenol chemical family, which is known for its endocrine-

disrupting properties and other toxicological effects. Based on data from surrogate chemicals,

4-undecylphenol is expected to be corrosive to skin and eyes, possess moderate acute oral

toxicity, and target reproductive organs in repeated-dose exposures. The primary mechanism

of concern is its potential to act as a xenoestrogen, interfering with the endocrine system.

Acute Toxicity
Acute toxicity studies on analogous compounds indicate moderate toxicity following oral

ingestion.

Data Presentation: Acute Oral Toxicity
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d
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enol, mixed

isomers

Rat

(Sprague

Dawley)

Similar to

OECD TG

401

Oral LD50
2100

mg/kg bw
[1]

Isododecyl

phenol
Rat

Non-

guideline
Oral LD50

2200

mg/kg bw
[1]

Clinical signs observed in acute oral toxicity studies with dodecylphenols included weight loss,

weakness, diarrhea, collapse, and mortality. Necropsy revealed hemorrhagic lung lesions, liver

discoloration, and gastrointestinal inflammation[1].

Irritation and Corrosivity
Based on read-across data from in vivo studies in rats, chemicals in the dodecylphenol group

are predicted to be corrosive to skin and eyes. Effects noted across several studies include

severe erythema, edema, and necrosis[1]. Chemicals that are corrosive to the skin are also

presumed to cause serious eye damage[1].

Repeated-Dose and Reproductive Toxicity
The reproductive system is a primary target for the systemic toxicity of long-chain alkylphenols

following repeated exposure.

Data Presentation: Repeated-Dose and Reproductive Toxicity
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Key Effects:

Female Fertility: Effects include reduced ovary weights, a decrease in corpora lutea, and

lengthened oestrous cycles, with an increased incidence of persistent dioestrus[1].

Male Fertility: Observed effects include reductions in the weights of male reproductive

organs and decreased sperm concentration[1].

General Toxicity: Reductions in food consumption and overall body weight were also noted in

repeated-dose studies[1].

Endocrine Disruption
The most well-documented toxicological concern for alkylphenols is their ability to disrupt the

endocrine system. They are known xenoestrogens, meaning they can mimic the effects of

estrogen in the body.
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The mechanism involves binding to estrogen receptors (ERs), which can lead to inappropriate

activation of estrogenic signaling pathways. While the affinity of alkylphenols for ERs is

significantly lower than that of estradiol, chronic exposure to even low doses can elicit

endocrine-disrupting effects[2]. In invertebrates, 4-nonylphenol exposure has been shown to

induce the expression of vitellogenin—an egg yolk protein precursor normally silent in males—

in the fat body of male pupae, demonstrating a clear endocrine-disrupting effect[3]. Studies in

fish have also shown that 4-nonylphenol and 4-tert-octylphenol can alter the expression of

cytochrome P450 aromatase genes, which are critical for steroidogenesis[4].

Fig. 1: Estrogenic signaling pathway disruption by 4-alkylphenols.

Genotoxicity
Genotoxicity data for 4-undecylphenol itself is not available. However, studies on related

compounds like 4-tert-octylphenol provide insight into the potential for DNA damage.

Data Presentation: In Vivo Genotoxicity of 4-tert-Octylphenol

Species Assay Doses Duration Findings Reference

Rat (Wistar)
Comet Assay

(in vivo)

125 mg/kg

bw, 250

mg/kg bw

4 weeks

(oral)

No significant

effects at 125

mg/kg.

Significant

increase in

DNA damage

(tail length

and moment)

at 250 mg/kg.

[5]

This result indicates that at higher doses, related alkylphenols can induce DNA damage in

vivo[5].

Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of toxicological studies.

This method is used to estimate the LD50 while minimizing animal use.
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Animal Model: Typically, female rats are used as they are often more sensitive[6]. Animals

are fasted prior to dosing.

Dosing: A single animal is dosed at a level just below the best preliminary estimate of the

LD50. The substance is administered orally via gavage.

Observation: The animal is observed for signs of toxicity and mortality. Observations are

made at least once during the first 30 minutes, periodically during the first 24 hours, and then

daily for 14 days[7].

Sequential Dosing: If the animal survives, the next animal is dosed at a higher level. If it dies,

the next is dosed at a lower level. A fixed interval (e.g., 48 hours) is maintained between

doses[7].

Endpoint: Dosing continues until a stopping criterion is met, such as observing 5 reversals in

any 6 consecutive animals tested. The LD50 is then calculated from the results using

maximum likelihood estimation[7].

Fig. 2: Workflow for an acute oral toxicity study (OECD TG 425).

This assay detects DNA strand breaks in eukaryotic cells.

Animal Model & Dosing: Adult male Wistar albino rats were used in the cited study. The test

substance (4-tert-octylphenol) was administered orally for 4 weeks[5]. A vehicle control group

and a positive control group (e.g., methyl methanesulfonate) are required[5].

Tissue Collection: After the exposure period, animals are euthanized, and target tissues

(e.g., liver, peripheral blood leukocytes) are collected.

Cell Preparation: Single-cell suspensions are prepared from the tissues and embedded in a

low-melting-point agarose gel on a microscope slide.

Lysis: The slides are immersed in a high-salt lysis solution to remove cell membranes and

cytoplasm, leaving behind the DNA as nucleoids.

Electrophoresis: The slides are placed in an alkaline electrophoresis buffer (pH > 13) to

unwind the DNA and are then subjected to an electric field. Damaged DNA (containing
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fragments and strand breaks) migrates from the nucleus toward the anode, forming a "comet

tail."

Analysis: Slides are neutralized, stained with a fluorescent DNA dye (e.g., ethidium bromide),

and examined by fluorescence microscopy. Image analysis software is used to quantify the

extent of DNA damage by measuring parameters like tail length and tail moment[5].

This assay measures the metabolic activity of cells as an indicator of cell viability.

Cell Culture: Human cell lines (e.g., HepG2 liver cells) are cultured in multi-well plates until

they reach a desired confluency[8][9].

Exposure: The cells are treated with a range of concentrations of the test substance (e.g., 4-

undecylphenol) and incubated for a defined period (e.g., 24, 48, or 72 hours)[10]. Control

wells (vehicle only) are included.

Reagent Addition: A reagent like MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium

bromide) is added to each well. Viable cells with active mitochondrial dehydrogenases

convert the water-soluble MTT into an insoluble purple formazan.

Solubilization: A solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.

Measurement: The absorbance of the solution is measured using a microplate

spectrophotometer at a specific wavelength (e.g., ~570 nm). The absorbance is directly

proportional to the number of viable cells.

Data Analysis: Cell viability is expressed as a percentage relative to the vehicle-treated

control cells. An IC50 (concentration causing 50% inhibition of viability) can be calculated.

Fig. 3: Logical diagram for the read-across approach.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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